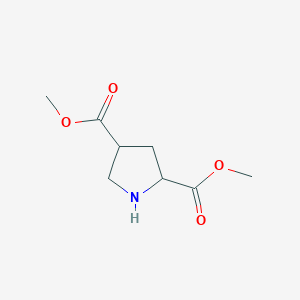![molecular formula C13H11N5O B15251003 2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide](/img/structure/B15251003.png)
2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide is an organic compound belonging to the class of benzimidazoles. These compounds are characterized by a benzene ring fused to an imidazole ring, which contains a nitrogen atom, four carbon atoms, and two double bonds
Méthodes De Préparation
The synthesis of 2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide typically involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . The formation of 3-methyl substituted derivatives from citraconic anhydride is found to be regioselective . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like oxone and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylamines, while reduction could produce amines .
Applications De Recherche Scientifique
2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins . In industry, it may be used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinase 2 (Tyk2) by forming intramolecular hydrogen bonds, which enhances its metabolic stability and permeability . This inhibition can lead to reduced production of certain cytokines, making it a potential therapeutic agent for inflammatory diseases .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(2-Oxo-1,2-dihydropyridin-3-yl)-1H-benzo[d]imidazole-6-carboximidamide include other benzimidazole derivatives and imidazopyridazine analogs . These compounds share structural features such as the fused benzene and imidazole rings but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its enhanced metabolic stability and permeability due to its ability to form intramolecular hydrogen bonds .
Propriétés
Formule moléculaire |
C13H11N5O |
|---|---|
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
2-(2-oxo-1H-pyridin-3-yl)-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C13H11N5O/c14-11(15)7-3-4-9-10(6-7)18-12(17-9)8-2-1-5-16-13(8)19/h1-6H,(H3,14,15)(H,16,19)(H,17,18) |
Clé InChI |
PUOKYJMONGPAIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)





![[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[1-methylpyridiniumato]](2-)-N21,N22,N23,N24]nickel(4+)](/img/structure/B15251018.png)
![6-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15251021.png)


